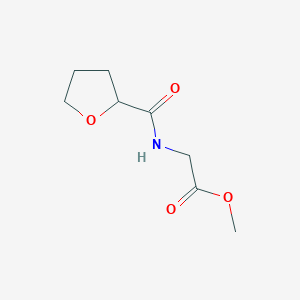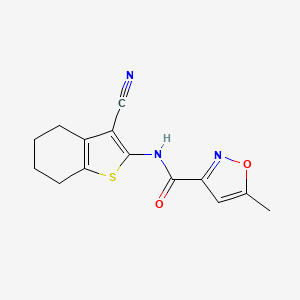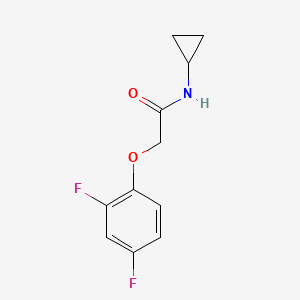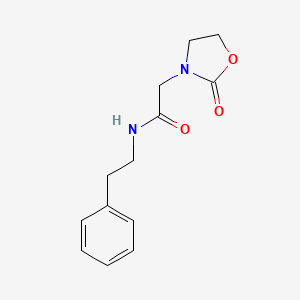
methyl N-(tetrahydro-2-furanylcarbonyl)glycinate
Vue d'ensemble
Description
Methyl N-(tetrahydro-2-furanylcarbonyl)glycinate, also known as MTHF-glycine, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of methyl N-(tetrahydro-2-furanylcarbonyl)glycinate is not fully understood, but it is believed to involve the activation of glycine receptors in the central nervous system. Glycine receptors are ion channels that are involved in the regulation of neurotransmitter release, and their activation has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the enhancement of glycine receptor activity, the improvement of cognitive function, and the enhancement of plant growth and yield. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl N-(tetrahydro-2-furanylcarbonyl)glycinate in lab experiments is its ability to improve the solubility and bioavailability of poorly soluble drugs. This compound is also relatively easy to synthesize and has low toxicity. However, one limitation of using this compound in lab experiments is its limited stability, which may affect its efficacy over time.
Orientations Futures
There are several future directions for the study of methyl N-(tetrahydro-2-furanylcarbonyl)glycinate. One potential direction is the further investigation of its neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the study of its potential as a plant growth regulator in different crops and agricultural systems. Additionally, the development of novel drug delivery systems using this compound as a carrier molecule is an area that warrants further research.
Applications De Recherche Scientifique
Methyl N-(tetrahydro-2-furanylcarbonyl)glycinate has been found to have potential applications in various fields of scientific research, including pharmaceuticals, agriculture, and food science. In pharmaceuticals, this compound has been studied for its potential as a prodrug of glycine, which has been shown to have neuroprotective effects. This compound has also been studied for its potential as a drug delivery system, as it can be used to improve the solubility and bioavailability of poorly soluble drugs.
In agriculture, this compound has been studied for its potential as a plant growth regulator, as it has been shown to enhance the growth and yield of various crops. In food science, this compound has been studied for its potential as a flavor enhancer, as it has been shown to enhance the umami taste of foods.
Propriétés
IUPAC Name |
methyl 2-(oxolane-2-carbonylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-12-7(10)5-9-8(11)6-3-2-4-13-6/h6H,2-5H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNSSRFWPGMRGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-fluorophenyl)sulfonyl]-4-(4-methylbenzoyl)piperazine](/img/structure/B4432853.png)






![N-[2-(4-chlorophenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4432913.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2,4,5-trimethoxybenzamide](/img/structure/B4432921.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-[methyl(2-phenylethyl)amino]-3(2H)-pyridazinone](/img/structure/B4432929.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4432940.png)
![N-{4-[(methylamino)sulfonyl]phenyl}-4-propoxybenzamide](/img/structure/B4432943.png)
![N-[2-(dimethylamino)ethyl]-3-methoxybenzamide](/img/structure/B4432947.png)
![2-[4-(2-ethoxy-1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B4432954.png)